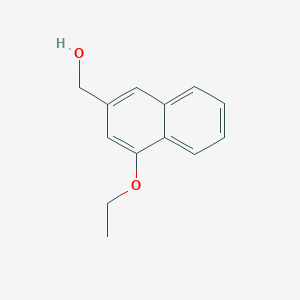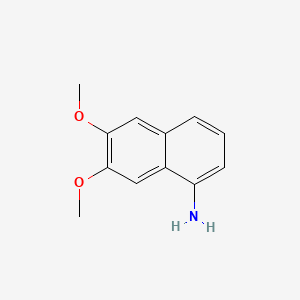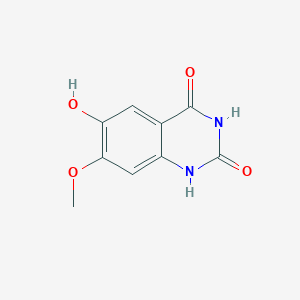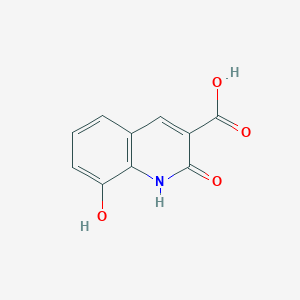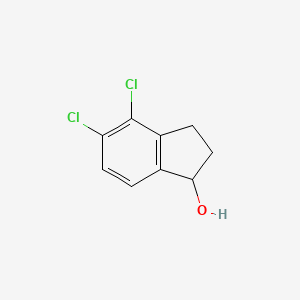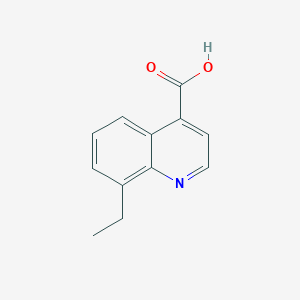
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid ist eine chemische Verbindung, die zur Klasse der heterocyclischen organischen Verbindungen gehört. Sie weist einen Pyrrolidinonring auf, der mit einem Piperidinring verbunden ist, und wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Piperidin mit einem geeigneten Pyrrolidinonvorläufer in Gegenwart einer starken Säure, um die gewünschte Verbindung zu bilden. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Produktion von 5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid großtechnische Batchreaktionen mit automatisierten Reaktoren umfassen. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung der entsprechenden Alkohole oder Amine.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid wird aufgrund seiner vielseitigen chemischen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird bei der Untersuchung der Enzyminhibition und Rezeptorbindung eingesetzt.
Medizin: Wird wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung neurologischer Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet und so die Substratbindung und die anschließende katalytische Aktivität verhindert. Darüber hinaus kann sie die Rezeptoraktivität modulieren, indem sie an Rezeptorstellen bindet und so Signaltransduktionswege beeinflusst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable pyrrolidinone precursor in the presence of a strong acid to form the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(Piperidin-4-yl)pyrrolidin-2-on: Ähnliche Struktur, aber ohne die Hydrochloridgruppe.
Pyrrolidin-2-on: Fehlt der Piperidinring.
Piperidin-4-on: Fehlt der Pyrrolidinonring
Einzigartigkeit
5-(Piperidin-4-yl)pyrrolidin-2-on-Hydrochlorid ist einzigartig aufgrund seiner kombinierten Pyrrolidinon- und Piperidinringe, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Doppelringstruktur ermöglicht vielfältige chemische Reaktivität und potenzielle therapeutische Anwendungen, wodurch sie sich von anderen ähnlichen Verbindungen abhebt .
Eigenschaften
CAS-Nummer |
1184916-48-0 |
|---|---|
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
5-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
XGZBSQWRYHZRNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1C2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


